

## A Comprehensive Technical Guide to the Physicochemical Properties of Brown FK

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Brown FK**, also known by the E number E154, Kipper Brown, or C.I. Food Brown 1, is not a single chemical entity but a complex mixture of six synthetic azo dyes, supplemented with sodium chloride and/or sodium sulfate.[1][2] It is a reddish-brown powder or granule that is very soluble in water.[1][3] Historically, it was utilized in the food industry, particularly for coloring smoked and cured fish like kippers and mackerel, as well as some cooked meats, to impart a stable and appealing color that does not fade or leach during cooking.[1]

However, due to significant gaps in toxicity data and potential health concerns, its use as a food additive has been discontinued in many jurisdictions, including the European Union, the United States, Canada, and Australia.[1] The European Food Safety Authority (EFSA) could not conclude on its safety, leading to its removal from the Union list of approved food additives.[1] This guide provides a detailed overview of the known physicochemical properties of **Brown FK**, the analytical methods for its characterization, and its metabolic fate, tailored for a scientific audience.

## **Chemical Composition and Core Properties**

**Brown FK**'s identity is defined by its constituent dyes, which are all sulfonated azo compounds. This composition is crucial for understanding its properties and analytical behavior.



## **General Properties**

The general identifiers and characteristics of the **Brown FK** mixture are summarized below.

Property	Description	Reference(s)
Common Names	Brown FK, Kipper Brown, Chocolate Brown FK, C.I. Food Brown 1	[1]
E Number	E154	[1][2]
CAS Number	8062-14-4	[4][5][6]
Appearance	Reddish-brown powder or granules	[3]
Class	Mixture of synthetic azo dyes	[1][7]

## **Principal Dye Components**

The complexity of **Brown FK** arises from its six primary azo dye components.[1][8]

Component Name	Reference(s)
Sodium 4-(2,4-diaminophenylazo)benzenesulfonate	[1]
Sodium 4-(4,6-diamino-m-tolylazo)benzenesulfonate	[1]
Disodium 4,4'-(4,6-diamino-1,3- phenylenebisazo)di(benzenesulfonate)	[1]
Disodium 4,4'-(2,4-diamino-1,3- phenylenebisazo)di(benzenesulfonate)	[1]
Disodium 4,4'-(2,4-diamino-5-methyl-1,3-phenylenebisazo)di(benzenesulfonate)	[1]
Trisodium 4,4',4"-(2,4-diaminobenzene-1,3,5-trisazo)tri(benzenesulfonate)	[1]



## **Physicochemical Data**

Quantitative data for **Brown FK** is often presented for the mixture as a whole.

Parameter	Value / Description	Reference(s)
Molecular Formula	C18H14N6O6S2 . C13H13N4O3S . 3Na (representative)	[9]
Molecular Weight	~848.8 g/mol (representative mixture)	[4][9]
Solubility	Very soluble in water.	[1][2]
Melting Point	Not well-defined; as a mixture of salts, it is expected to decompose at high temperatures rather than exhibit a sharp melting point.	
Stability	Exhibits mediocre stability to light and poor thermal stability in aqueous solutions.	

# **Analytical Methodologies and Experimental Protocols**

The multicomponent and complex nature of **Brown FK** necessitates robust analytical techniques for its detection and quantification, primarily relying on chromatographic methods. [4]

## **High-Performance Liquid Chromatography (HPLC)**

HPLC with spectrophotometric detection is a predominant technique for the analysis of **Brown FK** in various matrices.[4][10] An improved and validated method has been developed for its determination in food products.[11]

Experimental Protocol: HPLC with Diode Array Detection (DAD)



- Instrumentation: A standard HPLC system equipped with a Diode Array Detector (DAD).
- Chromatographic Column: A reversed-phase C18 column (e.g., RC-C18) is typically employed.[11]
- Mobile Phase: A gradient elution using a sodium acetate solution and methanol is effective. [4][11]
- Detection: The DAD is set to monitor at a wavelength of 254 nm.[11]
- Sample Preparation: A pretreatment method is optimized based on the food matrix (e.g., seafood, noodles). This typically involves extraction followed by a clean-up step to remove interfering substances. Good recovery rates (86.5% to 94.8%) have been reported for various food types.[4][11]
- Quantification: The method demonstrates excellent linearity (R² = 1.0) for quantification.[11]
   The limits of detection (LOD) and quantification (LOQ) have been determined to be 0.06 μg/mL and 0.19 μg/mL, respectively.[4][11] The precision is reported as 0–1.2% with an accuracy between 86.5% and 94.8%.[11]

# Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS serves as a powerful confirmatory technique, providing more definitive identification of the **Brown FK** components than UV detection alone.[4][12]

Experimental Protocol: LC-MS/MS Confirmation

- Instrumentation: An LC system coupled to a tandem mass spectrometer, often equipped with an electrospray ionization (ESI) source.[4] Negative-ion ESI is frequently used due to its low noise, excellent sensitivity, and signal stability.[12]
- Chromatographic Column: A high-resolution C18 column (e.g., Thermo Scientific Hypersil GOLD C18,  $2.1 \times 100$  mm,  $1.9 \mu m$ ) is suitable for separation.[4]
- Ionization and Detection: Following chromatographic separation, the eluent is introduced into the ESI source. The mass spectrometer is operated in a mode to select precursor ions



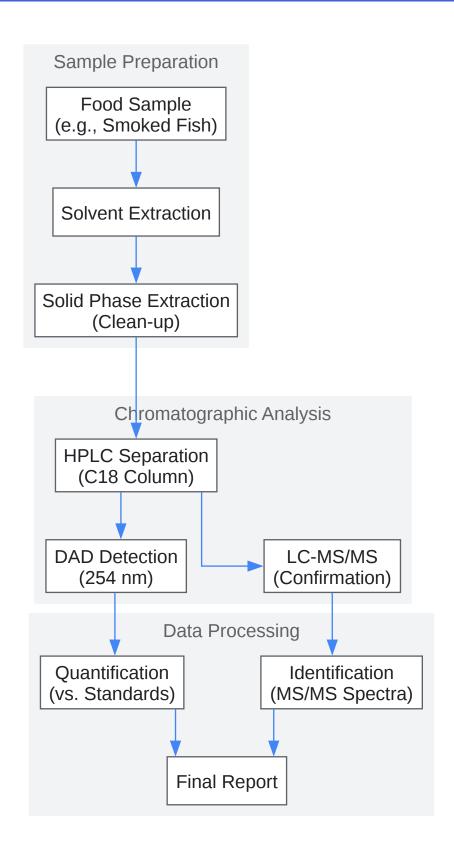
corresponding to the **Brown FK** components and fragment them to produce characteristic product ions for unambiguous identification.

 Data Analysis: The presence of Brown FK components in a sample is confirmed by comparing the retention times and the mass-to-charge ratios of the precursor and product ions with those of a certified reference standard.

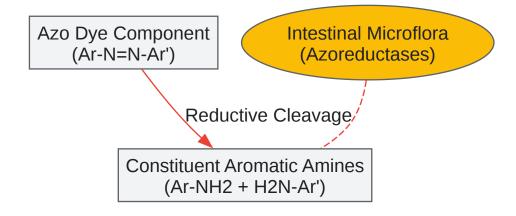
# Visualized Workflows and Pathways Analytical Workflow for Brown FK Determination

The following diagram illustrates a typical experimental workflow for the quantitative analysis and confirmation of **Brown FK** in a sample matrix.









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